4-Bromo-7-chloro-6-fluoroquinoline
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Overview
Description
4-Bromo-7-chloro-6-fluoroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the quinoline ring system. Quinolines are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-chloro-6-fluoroquinoline typically involves halogenation reactions. One common method is the nucleophilic substitution of halogen atoms on a quinoline precursor. For instance, starting with a 4,7-dichloroquinoline, selective fluorination and bromination can be achieved under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogen exchange reactions and cyclization. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, are crucial for optimizing yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-7-chloro-6-fluoroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and fluorine) can be substituted by nucleophiles under appropriate conditions.
Cross-Coupling Reactions: This compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium fluoride can be used.
Cross-Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly employed.
Major Products: The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, nucleophilic substitution with sodium azide can yield azidoquinoline derivatives .
Scientific Research Applications
4-Bromo-7-chloro-6-fluoroquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antiviral, and anticancer activities.
Biological Studies: This compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Material Science: It is employed in the development of liquid crystals and dyes for various industrial applications.
Mechanism of Action
The mechanism of action of 4-Bromo-7-chloro-6-fluoroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal applications, it may inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of DNA replication and cell death . The presence of halogen atoms enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
- 4-Bromo-7-fluoroquinoline
- 4-Chloro-7-fluoroquinoline
- 4-Bromo-6-fluoroquinoline
- 4-Bromo-7,8-difluoroquinoline
Uniqueness: 4-Bromo-7-chloro-6-fluoroquinoline is unique due to the specific combination of bromine, chlorine, and fluorine atoms on the quinoline ring. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-bromo-7-chloro-6-fluoroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClFN/c10-6-1-2-13-9-4-7(11)8(12)3-5(6)9/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXYUQRBDBUOJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(C(=CC2=C1Br)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2168053-99-2 |
Source
|
Record name | 4-bromo-7-chloro-6-fluoroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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